7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene
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Overview
Description
7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[330]octa-1,4,6-triene is a complex heterocyclic compound It features a unique structure that combines multiple nitrogen and oxygen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of piperidine derivatives with oxadiazole intermediates can yield the desired compound. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole moiety and exhibits similar chemical properties.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another related compound with energetic material applications.
Uniqueness
7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene is unique due to its bicyclic structure and the presence of multiple nitrogen and oxygen atoms. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N8O2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
7-(4-piperidin-1-yl-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene |
InChI |
InChI=1S/C9H10N8O2/c1-2-4-16(5-3-1)8-9(15-19-14-8)17-10-6-7(11-17)13-18-12-6/h1-5H2 |
InChI Key |
BDCKUVNPBAUKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3 |
Origin of Product |
United States |
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